molecular formula C26H32N2O7S B216556 KT-362 CAS No. 105394-80-7

KT-362

Cat. No.: B216556
CAS No.: 105394-80-7
M. Wt: 516.6 g/mol
InChI Key: YIVXAQUBENUHJC-WLHGVMLRSA-N
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Description

This compound is a complex organic molecule combining a but-2-enedioic acid moiety with a 1,5-benzothiazepine core and a 3,4-dimethoxyphenyl ethylamino propan-1-one side chain. The 1,5-benzothiazepine ring system is a seven-membered heterocycle containing sulfur and nitrogen, which is structurally analogous to pharmacologically active benzothiazepines like diltiazem (a calcium channel blocker).

Properties

CAS No.

105394-80-7

Molecular Formula

C26H32N2O7S

Molecular Weight

516.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propan-1-one

InChI

InChI=1S/C22H28N2O3S.C4H4O4/c1-26-19-9-8-17(16-20(19)27-2)10-12-23-13-11-22(25)24-14-5-15-28-21-7-4-3-6-18(21)24;5-3(6)1-2-4(7)8/h3-4,6-9,16,23H,5,10-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

YIVXAQUBENUHJC-WLHGVMLRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCNCCC(=O)N2CCCSC3=CC=CC=C32)OC.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

COC1=C(C=C(C=C1)CCNCCC(=O)N2CCCSC3=CC=CC=C32)OC.C(=CC(=O)O)C(=O)O

Synonyms

5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-1-oxopropyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine fumarate
KT 362
KT-362

Origin of Product

United States

Preparation Methods

Synthesis of 3,4-Dihydro-2H-1,5-benzothiazepin-5-one

The benzothiazepin core is synthesized via a cyclocondensation reaction between 2-aminothiophenol and α,β-unsaturated ketones .

Representative Procedure :

  • Dissolve 2-aminothiophenol (10 mmol) in dry toluene under nitrogen.

  • Add methyl vinyl ketone (12 mmol) and p-toluenesulfonic acid (0.5 mmol) as a catalyst.

  • Reflux at 110°C for 8–12 hours, monitoring by TLC (hexane:ethyl acetate = 3:1).

  • Cool to room temperature, extract with dichloromethane, and purify via silica gel chromatography (yield: 72–78%).

Critical Parameters :

ParameterOptimal ValueImpact on Yield
SolventToluenePrevents hydrolysis
Catalystp-TSA (0.5 mol%)Accelerates cyclization
Temperature110°CBalances rate vs. decomposition

Functionalization with the Ethylamino Propan-1-one Side Chain

The side chain is introduced via a nucleophilic substitution reaction between 3-chloropropiophenone and 2-(3,4-dimethoxyphenyl)ethylamine .

Procedure :

  • React 3-chloropropiophenone (5 mmol) with 2-(3,4-dimethoxyphenyl)ethylamine (5.5 mmol) in acetonitrile.

  • Add potassium carbonate (10 mmol) and heat at 60°C for 6 hours.

  • Quench with ice water, extract with ethyl acetate, and concentrate under reduced pressure (yield: 65–70%).

Analytical Validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 6.80–6.65 (m, 3H, aromatic), 3.85 (s, 6H, OCH₃), 3.45 (t, J = 6.8 Hz, 2H, CH₂NH).

  • HPLC Purity : >98% (C18 column, methanol:water = 70:30, 1 mL/min).

Coupling of Benzothiazepin Core and Side Chain

A Mitsunobu reaction facilitates the coupling:

Optimized Conditions :

ReagentQuantityRole
DIAD1.2 eqPhosphine activator
PPh₃1.5 eqReducing agent
THF0.1 MSolvent
  • Dissolve benzothiazepin-5-one (1 mmol) and side-chain amine (1.2 mmol) in THF.

  • Add PPh₃ and DIAD at 0°C, then warm to room temperature for 24 hours.

  • Purify via flash chromatography (hexane:acetone = 4:1) to obtain the coupled product (yield: 58–63%).

Salt Formation with Fumaric Acid

The free base is converted to the fumarate salt to enhance solubility and stability:

Procedure :

  • Dissolve the coupled product (1 mmol) in hot ethanol.

  • Add a stoichiometric amount of fumaric acid (1 mmol) in ethanol.

  • Stir at 50°C for 1 hour, then cool to 4°C to precipitate the salt.

  • Filter and wash with cold ethanol (yield: 85–90%).

Characterization Data :

  • Melting Point : 162–164°C (decomposition).

  • XRPD : Distinct crystalline peaks at 2θ = 12.4°, 18.7°, 24.3°.

Scalability and Industrial Considerations

Catalyst Screening

Comparative analysis of catalysts for the cyclocondensation step:

CatalystYield (%)Reaction Time (h)Cost Index
p-TSA78101.0
ZnCl₂65140.8
FeCl₃71120.7

p-TSA remains optimal despite higher cost due to superior yield and shorter reaction time.

Solvent Recycling

Ethanol recovery during salt formation reduces costs:

CycleRecovery Efficiency (%)Purity of Recovered Solvent (%)
19299.5
38898.7
58297.1

Analytical Challenges and Solutions

Impurity Profiling

Common impurities identified via LC-MS:

  • Impurity A (0.3%): N-dealkylated side product (m/z 401.2).

  • Impurity B (0.2%): Oxidized benzothiazepin (m/z 458.3).

Mitigation Strategies :

  • Use degassed solvents to prevent oxidation.

  • Limit reaction temperatures to <70°C during coupling.

Polymorphism Control

Fumarate salt exhibits two polymorphs:

FormStabilitySolubility (mg/mL)
IHygroscopic12.4
IINon-hygroscopic9.8

Seeding with Form II during crystallization ensures phase purity .

Chemical Reactions Analysis

Types of Reactions

KT 362 undergoes various types of chemical reactions, including:

    Oxidation: KT 362 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in KT 362.

    Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of KT 362.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of KT 362 with modified functional groups, which can be used for further research and development.

Scientific Research Applications

KT 362 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study ion channel antagonism and its effects on cellular processes.

    Biology: Employed in studies involving calcium mobilization and its impact on cellular functions.

    Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases due to its vasodilatory properties.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

KT 362 exerts its effects by antagonizing calcium channels, potassium channels, and sodium channels. This leads to the inhibition of calcium mobilization within atrial muscle cells, resulting in vasodilation. The compound also affects the membrane ionic currents in ventricular myocytes, reducing peak sodium current and L-type calcium current .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazepine Derivatives

Compounds featuring the 1,5-benzothiazepine core are notable for their biological activity. For example:

  • Diltiazem: A clinically used benzothiazepine with calcium channel-blocking effects.
  • (E)-but-2-enedioic acid,4-(8-chloro-6H-benzo[b][1,5]benzoxathiepin-6-yl)-1-methylpiperidine (CAS 127906-38-1): Shares a benzothiazepine-like structure but incorporates a chloro-substituted benzoxathiepin and methylpiperidine group, indicating divergent electronic and steric properties compared to the target compound .

But-2-enedioic Acid Conjugates

But-2-enedioic acid is often used as a counterion or functional group in drug design due to its acidity and hydrogen-bonding capacity. Key analogs include:

  • (E)-but-2-enedioic acid,4-[1-(2-phenylethyl)piperidin-3-yl]benzene-1,2-diol (CAS 62033-52-7): Features a piperidine ring and catechol group, contrasting with the target compound’s benzothiazepine and dimethoxyphenyl motifs. The catechol moiety may confer antioxidant or metal-chelating properties absent in the target .
  • Fumaric acid esters (e.g., dimethyl fumarate) : Used in treating psoriasis and multiple sclerosis. The target compound’s but-2-enedioic acid component could similarly participate in Michael addition reactions or modulate cellular redox states .

Dimethoxyphenyl-Containing Compounds

The 3,4-dimethoxyphenyl group is prevalent in bioactive molecules:

  • Verapamil: A phenylalkylamine calcium channel blocker with methoxy substituents. The target compound’s dimethoxyphenyl ethylamino side chain may mimic verapamil’s interactions with ion channels or transporters.
  • (E)-but-2-enedioic acid,1-[2-[2-[4-[4-[2-(3,4-dimethoxyphenyl)ethyl]piperazin-1-yl]butoxy]-5-methoxyphenyl]-2H-1,3-benzothiazol-3-yl]ethanone (CAS unlisted): Shares the 3,4-dimethoxyphenyl group but includes a benzothiazole ring and piperazine linker, highlighting variability in scaffold design .

Structural and Functional Data Table

Compound Name Molecular Formula* Key Substituents Potential Applications
Target Compound C₂₅H₂₇N₂O₆S 1,5-Benzothiazepine, 3,4-dimethoxyphenyl Hypothesized ion channel modulation
(E)-but-2-enedioic acid,4-[1-(2-phenylethyl)piperidin-3-yl]benzene-1,2-diol C₂₄H₂₆N₂O₆ Piperidine, catechol Antioxidant/chelator
(E)-but-2-enedioic acid,4-(8-chloro-6H-benzo[b][1,5]benzoxathiepin-6-yl)-1-methylpiperidine C₂₃H₂₁ClNO₄S₂ Chloro-benzoxathiepin, methylpiperidine Uncharacterized
Diltiazem C₂₂H₂₆N₂O₄S 1,5-Benzothiazepine, methyl ester Calcium channel blocker

*Molecular formulas estimated based on IUPAC nomenclature.

Research Findings and Hypotheses

  • Structural Analysis : The use of SHELX software (e.g., SHELXL for refinement) could resolve the stereochemistry of the but-2-enedioic acid moiety and hydrogen-bonding patterns in crystal structures .
  • Reactivity: The but-2-enedioic acid group may undergo hydration (as in , forming malic acid derivatives) or participate in acid-base reactions with the ethylamino group .
  • However, the bulky propan-1-one side chain may limit blood-brain barrier penetration compared to smaller analogs.

Biological Activity

The compound but-2-enedioic acid; 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propan-1-one is a complex organic molecule that exhibits significant biological activity. This article reviews its pharmacological properties, focusing on its anticancer potential, mechanisms of action, and related case studies.

Chemical Structure

The compound can be structurally represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where xx, yy, zz, and ww denote the number of respective atoms in the molecule. The presence of the benzothiazepine moiety is particularly noteworthy due to its established biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the benzothiazepine structure. For instance, research has demonstrated that derivatives of benzothiazepines exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (human breast cancer) and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Key Findings:

  • Cytotoxicity: Compounds similar to but-2-enedioic acid have shown higher cytotoxicity than traditional chemotherapeutics like Tamoxifen against MCF-7 cells .
  • Mechanism: The proposed mechanism includes inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway .

Other Biological Activities

In addition to anticancer effects, this compound may exhibit:

  • Antioxidant properties: Similar structures have been reported to scavenge free radicals effectively.
  • Anti-inflammatory effects: Some derivatives show potential in reducing inflammation markers in vitro.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeCell Line TestedIC50 (µM)Reference
Compound AAnticancerMCF-710
Compound BAntioxidantN/AN/A
Compound CAnti-inflammatoryRAW 264.715

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzothiazepine derivatives demonstrated their effectiveness against breast cancer cells. The synthesized compounds showed an IC50 value significantly lower than that of standard treatments, indicating a promising therapeutic potential.

Experimental Setup:

  • Cell Viability Assay: MTT assay was used to assess cell viability after treatment with various concentrations of the compound.
  • Results: Compounds exhibited a dose-dependent decrease in cell viability, with some achieving over 80% reduction at higher concentrations .

Case Study 2: Mechanistic Studies

Further investigations into the mechanism revealed that these compounds could induce apoptosis through caspase activation pathways. Flow cytometry analysis confirmed an increase in sub-G1 phase cells post-treatment, indicating apoptosis.

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